REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=1>CO.[C].[Pd]>[NH2:19][C:18]1[CH:17]=[CH:16][C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=2)=[CH:3][C:2]=1[F:1] |f:2.3|
|
Name
|
methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OC2=CC(=NC=C2)C(=O)OC)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring under a hydrogen atmosphere at room temperature for 4.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst, which
|
Type
|
WASH
|
Details
|
was then washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent; ethyl acetate)
|
Type
|
ADDITION
|
Details
|
Fractions containing the target compound
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |